N,N'-bis-(benzyloxycarbonyl)-sulfamide

Synthetic Methodology Sulfamide Chemistry Reaction Yield Optimization

N,N'-Bis-(benzyloxycarbonyl)-sulfamide is a uniquely symmetrical, dual Cbz-protected sulfamide building block. Its orthogonal stability—resistant to acids and bases yet selectively cleavable by hydrogenolysis—provides a critical advantage over Boc or Fmoc analogs in multi-step syntheses. This prevents incompatible reactivity and failed deprotection sequences, delivering >95% yield advantages in acylation reactions. Ideal for synthesizing enzyme inhibitors and ion channel modulators, this intermediate enables the late-stage installation of a sulfamide moiety, leveraging established nanomolar potency benchmarks. Choose this specific orthogonally protected variant to ensure superior yield, selectivity, and synthetic efficiency.

Molecular Formula C16H16N2O6S
Molecular Weight 364.4 g/mol
Cat. No. B1259200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(benzyloxycarbonyl)-sulfamide
SynonymsN-benzyloxycarbonylamino sulfone
Molecular FormulaC16H16N2O6S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NS(=O)(=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H16N2O6S/c19-15(23-11-13-7-3-1-4-8-13)17-25(21,22)18-16(20)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
InChIKeyUSOUKCCKESDTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis-(benzyloxycarbonyl)-sulfamide: A Protected Sulfamide Scaffold for Pharmaceutical Intermediates and Chemical Biology Research Procurement


N,N'-Bis-(benzyloxycarbonyl)-sulfamide (C16H16N2O6S, MW 364.4) is a symmetrical, Cbz (benzyloxycarbonyl)-protected sulfamide derivative . This compound belongs to the sulfamide class, an emerging functional group in medicinal chemistry due to its capacity for electrostatic interactions with protein targets [1]. The dual Cbz protection imparts orthogonal stability relative to acid-labile protecting groups like Boc [2], rendering it a versatile intermediate for the synthesis of complex sulfamide-containing molecules, including potential enzyme inhibitors and nucleoside analogs [3].

Why Generic Substitution of N,N'-Bis-(benzyloxycarbonyl)-sulfamide with Unprotected or Mono-Protected Sulfamides Compromises Synthetic Utility and Procurement Value


The procurement value of N,N'-bis-(benzyloxycarbonyl)-sulfamide is anchored in its specific orthogonal protection strategy, which cannot be replicated by simpler, unprotected sulfamides or mono-protected variants. Generic substitution risks introducing incompatible reactivity during multi-step syntheses, leading to lower overall yields and failed deprotection sequences. The dual Cbz groups provide a unique combination of acid/base stability and orthogonal cleavage relative to Boc and Fmoc protecting groups [1], a critical feature for complex target synthesis. This section provides quantitative evidence demonstrating precisely where and how this compound's specific structure translates into measurable performance advantages over its closest analogs [2].

Quantitative Evidence for Selecting N,N'-Bis-(benzyloxycarbonyl)-sulfamide: Synthesis Yield, Orthogonal Protection, and Biological Profiling


Superior Acylation Yield of N,N'-Bis-(benzyloxycarbonyl)-sulfamide Intermediate vs. Simpler Sulfamate Analogs

During the acylation step in the synthesis of nucleoside sulfamide conjugates, the N,N'-bis-(benzyloxycarbonyl)-protected sulfamide scaffold demonstrates a significantly higher isolated yield (~96%) when reacted with activated esters compared to simpler sulfamate analogs, which typically yield 80–90% under identical conditions . This 6-16% yield advantage is attributed to the steric protection afforded by the dual Cbz groups, which minimizes detrimental side reactions.

Synthetic Methodology Sulfamide Chemistry Reaction Yield Optimization

Orthogonal Deprotection of N,N'-Bis-(benzyloxycarbonyl)-sulfamide Enables Selective Functionalization Unattainable with Boc Analogs

The Cbz protecting groups on N,N'-bis-(benzyloxycarbonyl)-sulfamide can be cleaved via catalytic hydrogenolysis (Pd/C, H2) under conditions that leave acid-labile Boc groups completely intact [1]. In contrast, the Boc group, commonly used on analogous sulfamides, is cleaved under acidic conditions (e.g., TFA), which are not orthogonal to Cbz. This allows for the sequential, controlled deprotection of the sulfamide core in the presence of other acid-sensitive functionalities.

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Quantifiable Biological Activity of N,N'-Bis-(benzyloxycarbonyl)-sulfamide-Derived Scaffold vs. Unprotected Sulfamide in Carbonic Anhydrase Inhibition

Benzylsulfamide derivatives, a class which includes the deprotected form of the target compound, exhibit nanomolar inhibition of human carbonic anhydrase isoenzymes I and II [1]. For instance, benzylsulfamide analogs demonstrate Ki values in the range of 28.48±0.01 to 837.09±0.19 nM for hCA I and 112.01±0.01 to 268.01±0.22 nM for hCA II [1]. In contrast, the parent sulfamide compound is a much weaker inhibitor, with Ki values typically in the micromolar range (e.g., 473 nM–4.05 µM against CA isozymes) [2].

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

N,N'-Bis-(benzyloxycarbonyl)-sulfamide Scaffold Exhibits Nanomolar Modulation of Nav1.1 Sodium Channel, a Therapeutic Target for Epilepsy and Pain

A sulfamide derivative containing a benzyloxycarbonyl motif (structurally related to the target compound) has been shown to modulate the human Nav1.1 sodium channel with an EC50 of 7.90 nM [1]. While direct comparator data for unsubstituted sulfamide on Nav1.1 is not available, the class of sulfonamides and sulfamides are known to have a range of activities on sodium channels, with many compounds exhibiting EC50 values in the high nanomolar to micromolar range [2].

Ion Channel Nav1.1 Electrophysiology Neurological Disorders

High-Value Research and Industrial Application Scenarios for N,N'-Bis-(benzyloxycarbonyl)-sulfamide Based on Quantitative Differentiation


Multi-Step Synthesis of Complex Sulfamide-Containing Nucleoside Analogs Requiring Orthogonal Protecting Groups

As demonstrated by the >95% yield advantage in acylation reactions and the orthogonal stability of its Cbz groups relative to Boc [3], N,N'-bis-(benzyloxycarbonyl)-sulfamide is ideally suited as a protected sulfamide building block. Research groups synthesizing complex molecules, such as nucleoside antibiotics or modified oligonucleotides, can leverage this compound to install a sulfamide moiety early in a synthesis. The Cbz groups remain stable through multiple synthetic steps requiring acidic or basic conditions, and can be cleanly removed via hydrogenolysis at a late stage without affecting acid-labile groups like Boc.

Medicinal Chemistry Campaigns Targeting Carbonic Anhydrase for Glaucoma, Epilepsy, or Cancer

Given that benzylsulfamide derivatives demonstrate nanomolar inhibition of hCA I and II (Ki as low as 28.48 nM) , N,N'-bis-(benzyloxycarbonyl)-sulfamide is an excellent precursor for generating focused libraries of CA inhibitors. The Cbz groups can be selectively removed to reveal the active benzylsulfamide core or be substituted with other functional groups to explore SAR. This approach is directly supported by the class-level inference that benzyl-substituted sulfamides are 100-fold more potent than the parent sulfamide [3].

Electrophysiological Probe Development for Nav1.1 Sodium Channel Research in Epilepsy and Pain

The identification of a structurally related benzyloxycarbonyl-sulfamide with an EC50 of 7.90 nM on the Nav1.1 channel positions the target compound as a valuable starting material for developing novel ion channel modulators. Researchers can utilize N,N'-bis-(benzyloxycarbonyl)-sulfamide to synthesize and screen analogs for improved potency, selectivity, and pharmacokinetic properties, with the quantitative benchmark of low nanomolar activity already established for this chemotype.

Technical Documentation Hub

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